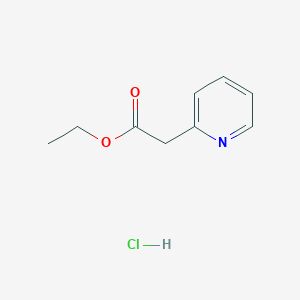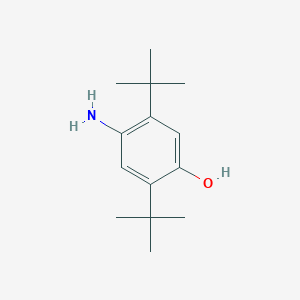
Propyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of dichloroacetic acid where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Propyl dichloroacetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the released hydrochloric acid.
Major Products Formed
Hydrolysis: Dichloroacetic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl dichloroacetate has several scientific research applications, including:
Mecanismo De Acción
Propyl dichloroacetate exerts its effects primarily through the inhibition of pyruvate dehydrogenase kinase, an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting this enzyme, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing glycolysis. This shift in metabolic pathways can lead to decreased lactate production and altered energy metabolism in cells .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroacetic acid (DCA): A closely related compound with similar inhibitory effects on pyruvate dehydrogenase kinase.
Monochloroacetic acid: Another chloroacetic acid derivative with different reactivity and applications.
Uniqueness
Propyl dichloroacetate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid, dichloroacetic acid. The ester group makes this compound more lipophilic, potentially enhancing its ability to penetrate cell membranes and exert its effects intracellularly .
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Número CAS |
37587-81-8 |
|---|---|
Fórmula molecular |
C5H8Cl2O2 |
Peso molecular |
171.02 g/mol |
Nombre IUPAC |
propyl 2,2-dichloroacetate |
InChI |
InChI=1S/C5H8Cl2O2/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
Clave InChI |
AHRFMMRLDGAHBM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


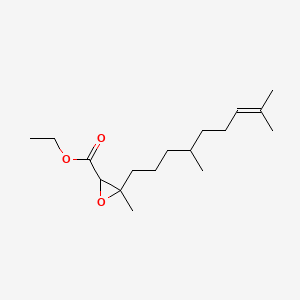
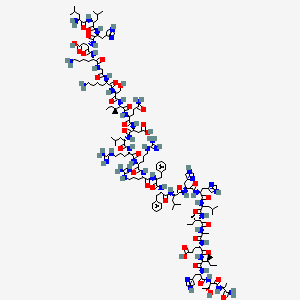
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
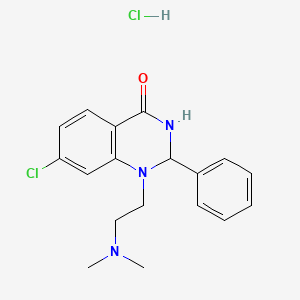
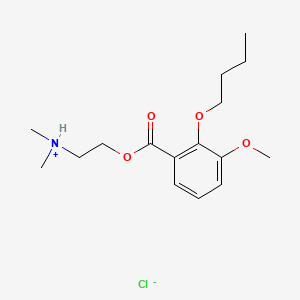
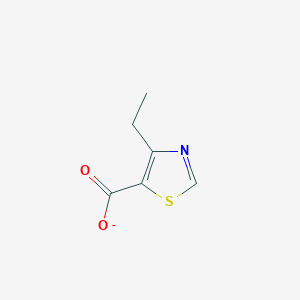




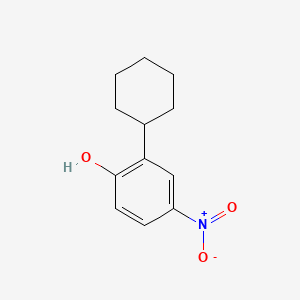
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
